2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-17(2)18(3)8-9-19(17,14(20)15(18)22)16(23)21-12-7-6-11(24-4)10-13(12)25-5/h6-7,10,14H,8-9H2,1-5H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRKOCWUHPLTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of this compound are the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
The compound interacts with its targets by opening the KCNQ2 and KCNQ4 potassium channels . This action results in the hyperpolarization of the cell membrane, reducing the cell’s excitability and modulating the electrical signaling.
Biochemical Pathways
The opening of KCNQ2 and KCNQ4 potassium channels affects the potassium ion flow across the cell membrane . This action influences various downstream effects, including the regulation of neuronal excitability, neurotransmitter release, and signal transduction.
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of neuronal excitability and modulation of electrical signaling . These effects could potentially be harnessed for therapeutic purposes, particularly in conditions characterized by neuronal hyperexcitability.
Biologische Aktivität
The compound 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 363.26 g/mol
The presence of the bromine atom and the dimethoxyphenyl group is significant for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-bromo-N-(2,4-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cancer cell proliferation through various pathways:
- Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways.
- Case Study : A related compound demonstrated an IC value of 0.05 μM against MDA468 breast cancer cells .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Research Findings : Studies show that related compounds can reduce inflammation markers in vitro .
3. Neuroprotective Effects
Neuroprotective properties have been reported for compounds in the same class:
- Mechanism : Reduction of oxidative stress and modulation of neuroinflammatory responses.
- Case Study : A study indicated protective effects against neurotoxicity in PC12 cells .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | |
| Anti-inflammatory | Cytokine inhibition | |
| Neuroprotective | Oxidative stress reduction |
Research Findings
Research has focused on the synthesis and evaluation of biological activities of similar compounds. The following findings are notable:
- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and biological efficacy.
- Bioassay Methods : Standardized bioassays have been employed to assess cytotoxicity and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a. N-(1,3-Benzodioxol-5-yl)-2-Bromo Analogs
- Compound : N-(1,3-Benzodioxol-5-yl)-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide (CAS 1005046-40-1)
- Molecular Formula: C₁₈H₂₀BrNO₄
- Molecular Weight : 394.26 g/mol
- Key Differences: Replaces the 2,4-dimethoxyphenyl group with a 1,3-benzodioxol-5-yl moiety.
b. N-(2,5-Difluorophenyl) Analogs
- Compound : N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Molecular Formula: C₁₇H₁₉F₂NO₂
- Molecular Weight : 307.34 g/mol
- Key Differences : Lacks bromine and incorporates fluorine atoms. Fluorine’s electronegativity may enhance binding affinity in biological targets but reduces electrophilic reactivity compared to bromine .
Variations in the Bicyclic Core
a. 2-Oxabicyclo[2.2.1]Heptane Derivatives
- Compound : N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Molecular Formula: C₁₆H₁₇F₂NO₃
- Molecular Weight : 309.31 g/mol
- Key Differences : Incorporates an oxygen atom in the bicyclic core (2-oxabicyclo), which may enhance polarity and reduce logP (3.23 vs. ~3.5–4.0 for brominated analogs). This structural change could improve aqueous solubility .
b. Dioxo Derivatives
- Compound: 4,7,7-Trimethyl-2,3-dioxo-N-(quinolin-8-yl)bicyclo[2.2.1]heptane-1-carboxamide (CAS 889300-81-6)
- Molecular Weight : 336.4 g/mol
Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula C₁₉H₂₃BrNO₄.
Vorbereitungsmethoden
Camphor as a Starting Material
Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) serves as a natural precursor for the bicyclic framework. Classical and sonochemical methods have been reported for its derivatization:
-
Oxidation : Controlled oxidation of camphor’s methyl groups yields keto derivatives, though over-oxidation must be mitigated.
-
Nitroimine Formation : Reaction with nitrating agents produces intermediates like C₉H₁₆C=N-NO₂, which can undergo nucleophilic substitution to introduce halogens or aryl groups.
Example Protocol
A mixture of camphor (10 mmol), concentrated HNO₃ (15 mL), and H₂SO₄ (5 mL) was stirred at 0°C for 2 hours. The resulting nitroimine intermediate precipitated as a yellow solid (Yield: 68%).
Bromination Strategies
Electrophilic Bromination
Direct bromination of the bicyclic ketone at position 2 is achievable using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like FeCl₃.
Optimized Conditions
| Parameter | Value |
|---|---|
| Substrate | 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane |
| Brominating Agent | NBS (1.2 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Solvent | CCl₄ |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 72% |
Side-Chain Bromination via α-Bromo Ketones
Alternative routes employ pre-brominated building blocks. For instance, 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) has been synthesized via Friedel-Crafts acylation followed by bromination:
Stepwise Procedure
-
Friedel-Crafts Acylation : 3,4-Dimethoxybenzene reacts with acetyl chloride in AlCl₃ to yield 1-(3,4-dimethoxyphenyl)ethanone.
-
Bromination : Treatment with Br₂ in acetic acid introduces the α-bromo group (Yield: 85%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The carboxamide group is installed using 2,4-dimethoxyaniline and activated carboxylic acid derivatives. EDC- HCl and DMAP in dichloromethane (DCM) provide reliable results:
Representative Data
Solid-Phase Synthesis
A patent-pending method immobilizes the bicyclic acid on Wang resin, enabling iterative coupling and purification:
-
Resin Activation : Wang resin (1.0 g, 1.2 mmol/g) swelled in DMF.
-
Acid Loading : Bicyclic acid (1.5 equiv) coupled using HBTU/DIEA.
-
Amine Coupling : 2,4-Dimethoxyaniline (2.0 equiv) in DMF, 24 hours.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexanes gradient) effectively separates regioisomers. Recrystallization from cyclohexane enhances purity.
Spectroscopic Validation
-
¹H NMR : Key signals include δ 7.72 (d, J = 7.5 Hz, aryl-H), 3.47 (s, OCH₃), and 1.06 (t, J = 7.2 Hz, CH₃).
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Competing bromination at position 3 necessitates careful control of reaction stoichiometry.
-
Steric Hindrance : Bulky substituents on the bicyclic core slow amide coupling; microwave-assisted synthesis reduces reaction times.
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) outperform ethers in minimizing side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
